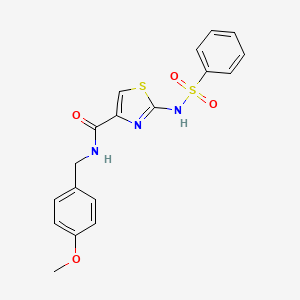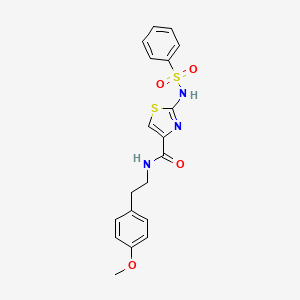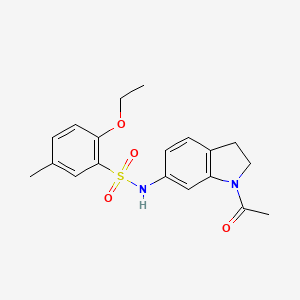
N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide
Descripción general
Descripción
N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide, also known as AEIBS, is a chemical compound that has been extensively studied for its potential therapeutic applications. AEIBS is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the activity of certain enzymes involved in cell growth and proliferation. Additionally, N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide has been found to exhibit anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. Additionally, N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
However, there are also some limitations to the use of N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide in lab experiments. One limitation is that the mechanism of action of N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes. Additionally, N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide has not yet been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide. One area of research could focus on further elucidating the mechanism of action of N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide, which would provide insight into its potential therapeutic applications. Additionally, further studies could be conducted to investigate the anti-inflammatory properties of N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide and its potential use in the treatment of inflammatory diseases. Finally, more research could be done to investigate the potential use of N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide in combination with other drugs for the treatment of cancer.
Aplicaciones Científicas De Investigación
N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the use of N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide as a potential treatment for cancer. Studies have shown that N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-ethoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-25-18-8-5-13(2)11-19(18)26(23,24)20-16-7-6-15-9-10-21(14(3)22)17(15)12-16/h5-8,11-12,20H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKZFAKEOLAHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide](/img/structure/B3203414.png)




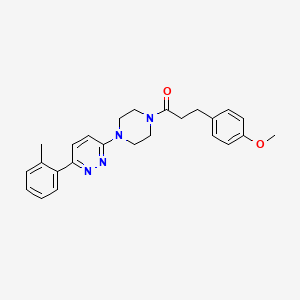
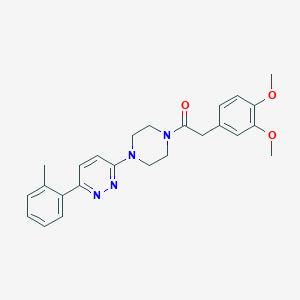

![N-(4-bromophenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203460.png)
![N-(2-bromo-4-methylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203467.png)
![N-(2-methoxy-5-methylphenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3203477.png)

